molecular formula C9H17NO3 B8395634 2-(2-Ethyl)-butanoylaminopropionic acid

2-(2-Ethyl)-butanoylaminopropionic acid

Cat. No. B8395634
M. Wt: 187.24 g/mol
InChI Key: MIFXQECEXLSFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06943163B2

Procedure details

24.5 g (0.275 mol) of D,L-alanine are initially charge in 250 ml of dichloromethane, and 61.2 g (0.605 mol) of triethylamine are added. The mixture is cooled to 0° C. and 65.7 g (0.605 mol) of trimethylsilyl chloride are added. The mixture is stirred at room temperature for 1 hour and at 40° C. for 1 hour. The mixture is cooled to −10° C., and 37 g (0.275 mol) of 2-ethylbutyryl chloride are added dropwise. The mixture is stirred at −10° C. for 2 hours and at room temperature overnight. The mixture is cooled in an ice-bath and 150 ml of water are added dropwise. 50 g (1.25 mol) of NaOH dissolved in 100 ml of water, are added, and the aqueous phase is separated off and concentrated. The residue is again taken up in water and acidified with concentrated hydrochloric acid, the aqueous solution is extracted repeatedly with dichloromethane and the organic phase is dried over Na2SO4 and concentrated.
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
61.2 g
Type
reactant
Reaction Step Two
Quantity
65.7 g
Type
reactant
Reaction Step Three
Quantity
37 g
Type
reactant
Reaction Step Four
Name
Quantity
50 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:4]([OH:6])=O)[CH3:3].[CH2:7](N(CC)CC)[CH3:8].C[Si](Cl)(C)C.[CH2:19]([CH:21](CC)[C:22](Cl)=[O:23])[CH3:20].[OH-:27].[Na+]>ClCCl.O>[CH3:7][CH2:8][C:2]([NH:1][C:22](=[O:23])[CH2:21][CH2:19][CH3:20])([CH3:3])[C:4]([OH:6])=[O:27] |f:4.5|

Inputs

Step One
Name
Quantity
24.5 g
Type
reactant
Smiles
NC(C)C(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
61.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
65.7 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
Quantity
37 g
Type
reactant
Smiles
C(C)C(C(=O)Cl)CC
Step Five
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 1 hour and at 40° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to −10° C.
STIRRING
Type
STIRRING
Details
The mixture is stirred at −10° C. for 2 hours and at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled in an ice-bath
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution is extracted repeatedly with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CCC(C(=O)O)(C)NC(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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